{4-[(4-ethylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone
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Overview
Description
1-benzoyl-4-[(4-ethylpiperazin-1-yl)methyl]-2,2-dimethyl-1,2-dihydroquinoline is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoyl group, an ethylpiperazine moiety, and a dihydroquinoline core. It is typically used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-[(4-ethylpiperazin-1-yl)methyl]-2,2-dimethyl-1,2-dihydroquinoline involves several steps. One common method includes the reaction of 4-ethylpiperazine with a benzoyl chloride derivative under anhydrous conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the dihydroquinoline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-[(4-ethylpiperazin-1-yl)methyl]-2,2-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The ethylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-benzoyl-4-[(4-ethylpiperazin-1-yl)methyl]-2,2-dimethyl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[(4-ethylpiperazin-1-yl)methyl]-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-benzoyl-4-[(4-ethylpiperazin-1-yl)methyl]-2,2-dimethyl-1,2-dihydroquinoline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C25H31N3O |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
[4-[(4-ethylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H31N3O/c1-4-26-14-16-27(17-15-26)19-21-18-25(2,3)28(23-13-9-8-12-22(21)23)24(29)20-10-6-5-7-11-20/h5-13,18H,4,14-17,19H2,1-3H3 |
InChI Key |
HBKCVEFBDIZLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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